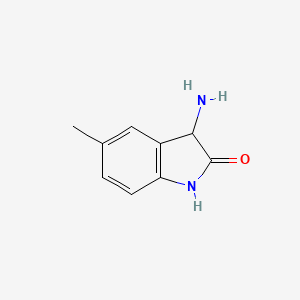

3-Amino-5-methylindolin-2-one

Description

Significance of Indolin-2-one as a Privileged Heterocyclic Scaffold in Organic Chemistry

The indolin-2-one ring system is a bicyclic aromatic heterocyclic organic compound. researchgate.net It consists of a benzene (B151609) ring fused to a five-membered lactam (a cyclic amide) ring. This structural motif is found in numerous natural products and synthetically derived molecules that exhibit a wide range of biological activities. researchgate.netnih.gov The versatility of the indolin-2-one scaffold lies in its ability to be readily functionalized at various positions, allowing for the creation of large and diverse chemical libraries for drug discovery. nih.gov

The term "privileged scaffold" was coined to describe molecular structures that are capable of providing ligands for more than one type of receptor or enzyme. nih.gov The indolin-2-one framework fits this description perfectly, as its derivatives have been shown to interact with a multitude of biological targets, including but not limited to, protein kinases, histone deacetylases, and G-protein coupled receptors. researchgate.netnih.gov This promiscuity makes the indolin-2-one core a highly attractive starting point for the development of new drugs targeting a variety of diseases.

The chemical reactivity of the indolin-2-one system, particularly at the C3 position and the nitrogen atom of the lactam ring, has been extensively studied. researchgate.net These positions are amenable to a wide array of chemical transformations, including alkylation, arylation, and condensation reactions, which allows for the introduction of diverse substituents and the fine-tuning of the molecule's biological activity. researchgate.net

Overview of the Indolin-2-one Core in Synthetic Chemistry

The synthesis of the indolin-2-one core and its derivatives has been a subject of intense research, leading to the development of numerous synthetic strategies. These methods can be broadly categorized into two main approaches: the functionalization of a pre-existing oxindole (B195798) skeleton and the construction of the oxindole framework from acyclic precursors through various cyclization reactions. acs.org

Several named reactions are employed in the synthesis of indolin-2-ones, including the Stolle, Hinsberg, and Friedel-Crafts reactions. Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and C-H activation/functionalization, have further expanded the synthetic toolbox for accessing a wide range of substituted indolin-2-ones. bohrium.comresearchgate.net For instance, palladium-catalyzed intramolecular Heck cyclization/Suzuki coupling has been successfully used to synthesize indolin-2-ones with a C3-allylic quaternary stereocenter. bohrium.com Another approach involves the phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione (B196179) to afford 4-hydroxy-3-arylindolin-2-ones. acs.org

The development of efficient and modular synthetic routes is crucial for generating libraries of indolin-2-one derivatives for high-throughput screening and structure-activity relationship (SAR) studies. researchgate.net These studies are essential for identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Structural Relationship of 3-Amino-5-methylindolin-2-one within Indolin-2-one Derivatives

This compound belongs to the family of 3-substituted indolin-2-one derivatives. The core structure is the indolin-2-one ring system, which is substituted at two key positions:

The 3-position: An amino group (-NH2) is attached to the C3 carbon of the lactam ring. This introduction of a basic amino group at this position significantly influences the molecule's chemical properties and biological activity.

The 5-position: A methyl group (-CH3) is attached to the C5 carbon of the benzene ring. Substituents on the aromatic ring can modulate the electronic properties and lipophilicity of the molecule, which in turn can affect its binding affinity to biological targets.

The presence of the amino group at the 3-position is particularly noteworthy, as this functionality can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. The synthesis of 3-amino-3-substituted oxindoles has been achieved through various methods, including multicomponent reactions. rsc.org

The table below provides a comparison of this compound with other related indolin-2-one derivatives, highlighting the structural variations.

| Compound Name | CAS Number | Molecular Formula | Key Substituents |

| This compound | 1104746-13-5 bldpharm.com | C9H10N2O | 3-Amino, 5-Methyl |

| 5-Amino-1-methylindolin-2-one | 20870-91-1 cymitquimica.com | C9H10N2O | 5-Amino, 1-Methyl |

| 3-Amino-5-bromo-1-methylindolin-2-one hydrochloride | 1266685-37-3 chembk.com | C9H10BrClN2O | 3-Amino, 5-Bromo, 1-Methyl |

| 3-Amino-5-methoxyindolin-2-one hydrochloride | 1268971-48-7 bldpharm.com | C9H11ClN2O2 | 3-Amino, 5-Methoxy |

| 3-Amino-5-isopropyl-1-methylindolin-2-one | 1367705-67-6 bldpharm.com | C13H18N2O | 3-Amino, 5-Isopropyl, 1-Methyl |

| 7-Methylindolin-2-one | 3680-28-2 | C9H9NO | 7-Methyl |

| 5-Fluoro-3-methylindolin-2-one | 1035805-54-9 fluorochem.co.uk | C9H8FNO | 5-Fluoro, 3-Methyl |

| 3-Hydrazono-5-methylindolin-2-one | Not Available | C10H10N4O smolecule.com | 3-Hydrazono, 5-Methyl |

This structural diversity underscores the versatility of the indolin-2-one scaffold and the potential for creating a vast array of derivatives with unique properties by varying the substituents at different positions of the ring system.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-5-2-3-7-6(4-5)8(10)9(12)11-7/h2-4,8H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHGCDMBTBHYJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 5 Methylindolin 2 One and Analogous Indolin 2 Ones

Direct Synthesis Approaches to 3-Aminoindolin-2-ones

Direct methods for the construction of the 3-aminoindolin-2-one (B1141595) framework often involve multi-component reactions, ring-forming strategies, and the use of versatile precursors like isatins.

Multi-component Reactions for 3-Amino-3-hydroxymethyloxindoles

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules in a single step. A notable example is the Rh(II)-catalyzed three-component reaction of 3-diazooxindoles, formaldehyde, and anilines to produce a variety of substituted 3-amino-3-hydroxymethyloxindoles. nih.govrsc.orgacs.org This method involves the in-situ formation of an ammonium (B1175870) ylide from the diazooxindole and aniline (B41778), which is then trapped by formaldehyde. nih.gov This approach has been utilized to build libraries of diverse compounds for screening purposes. rsc.org

A general procedure for this synthesis involves adding aniline and formalin to a solution of a rhodium catalyst, such as Rh₂(OAc)₄, in a suitable solvent like ethyl acetate (B1210297) at an elevated temperature. rsc.org A solution of the 3-diazooxindole (B1620072) is then added slowly to the reaction mixture. rsc.org The reaction proceeds to give the desired 3-amino-3-hydroxymethyloxindoles in good to excellent yields. nih.govacs.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Reference |

| 3-Diazooxindoles | Anilines | Formaldehyde | Rh₂(OAc)₄ | 3-Amino-3-hydroxymethyloxindoles | nih.govrsc.orgacs.org |

| 3-Diazooxindoles | Water | Formaldehyde | Rh₂(OAc)₄ | 3-Hydroxy-3-hydroxymethyloxindoles | nih.govacs.org |

Annulation and Ring Reconstruction Strategies

Annulation, the formation of a ring onto a pre-existing molecule, is a powerful tool in heterocyclic synthesis. scripps.eduwikipedia.org The Robinson annulation, a classic example, involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orglibretexts.org While not directly forming the 3-aminoindolin-2-one core in one step, annulation strategies can be employed to construct the foundational indolin-2-one ring system, which can then be further functionalized.

Visible light-induced denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with alkenes and alkynes has emerged as a modern and sustainable approach to isoindolinones and isoquinolinones, respectively. rsc.org This method avoids the need for metal catalysts and is believed to proceed through an electron donor-acceptor (EDA) complex. rsc.org Another strategy involves the thermal opening of an anthra[1,2-d] nih.govrsc.orgCurrent time information in Bangalore, IN.triazine-4,7,12(3H)-trione ring followed by a [4+2]-cycloaddition with pyridine (B92270) derivatives to construct complex fused heterocyclic systems. nih.gov

Approaches involving Isatin (B1672199) Derivatives as Precursors

Isatins (1H-indole-2,3-diones) are highly versatile precursors for the synthesis of 3-substituted indolin-2-ones due to the reactivity of the C3-carbonyl group. nih.gov A common approach to 3-aminoindolin-2-ones is the nucleophilic addition of various nitrogen nucleophiles to isatin-derived ketimines. beilstein-journals.org

The synthesis of 3-hydrazono-5-methylindolin-2-one, for instance, typically starts from the corresponding indoline-2,3-dione. smolecule.com Reaction with hydrazine (B178648) or its derivatives under acidic conditions leads to the formation of the hydrazone. smolecule.com Similarly, the addition of Grignard reagents to chiral imines derived from isatin can afford optically enriched 3-substituted 3-aminooxindoles. acs.org

Furthermore, a five-component condensation reaction involving isatin, malononitrile (B47326), a secondary amine, an alcohol, and molecular oxygen provides a direct route to 3-functionalized 2-oxo-3-aminoindoline-3-carboxylates. researchgate.net This metal-free, one-pot reaction offers a straightforward synthesis of structurally diverse 2-oxindoles. researchgate.net

| Isatin Derivative | Reagent(s) | Product Type | Reference |

| Isatin-derived ketimines | Nucleophiles (e.g., nitroalkanes, dicarbonyls) | Chiral 3-amino-2-oxindoles | beilstein-journals.org |

| Isatin | Hydrazine | 3-Hydrazonoindolin-2-one | smolecule.com |

| Isatin, Malononitrile, Amine, Alcohol, O₂ | N/A | 2-Oxo-3-aminoindoline-3-carboxylates | researchgate.net |

| Isatin-derived imines | Grignard reagents | 3-Substituted 3-aminooxindoles | acs.org |

Stereoselective Synthesis of Substituted Indolin-2-ones

The development of stereoselective methods to access chiral 3-substituted indolin-2-ones is of significant interest. Organocatalysis has emerged as a powerful tool in this area. For example, the enantioselective aza-Morita–Baylis–Hillman reaction of N-Boc-isatin imines with activated nitroolefins, catalyzed by cinchona alkaloid-derived thioureas, yields chiral 3-amino-2-oxindoles. beilstein-journals.org

Another approach involves the highly regio- and stereoselective addition of pyrazol-3-ones to (E)-3-(nitromethylene)indolin-2-ones, which proceeds via a nucleophilic vinylic substitution. scispace.com The stereoselectivity of this reaction is dependent on the substitution pattern of the pyrazol-3-one. scispace.com Rhodium(I)-catalyzed silylative aminocarbonylation of 2-alkynylanilines provides a stereoselective route to (Z)-3-(silylmethylene)indolin-2-ones. rsc.org

Derivatization Strategies of the Indolin-2-one Scaffold

Functionalization of a pre-existing indolin-2-one ring is a common strategy to introduce diverse substituents, particularly at the C3 position.

Functionalization at C-3 Position

The C3 position of the indolin-2-one core is readily functionalized. Peroxide-induced decomposition of O-benzyloxime ether substituted amidocyclohexadienes leads to indolin-2-ones with benzyloxyaminyl substitution at the C3 position through a rapid 5-exo ring closure. acs.orgnih.gov

Direct C-H amidation of 1H-indoles at the C3 position using N-benzenesulfonyloxyamides in the presence of ZnCl₂ offers a direct entry to 3-aminoindoles. nih.gov Furthermore, piperidine-catalyzed aldol reactions between N-alkylisatins and aryl methyl ketones yield N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones. nih.gov These aldol products can be subsequently dehydrated to form N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones. nih.gov

The addition of Grignard reagents to chiral imines derived from isatin provides a route to chiral 3-substituted 3-aminooxindoles. acs.org This method is general for alkyl, alkenyl, and aryl Grignard reagents. acs.org

| Starting Material | Reagent(s) | Product Type | Reference |

| O-Benzyloxime ether substituted amidocyclohexadienes | Peroxide | 3-Benzyloxyaminyl-indolin-2-ones | acs.orgnih.gov |

| 1H-Indoles | N-Benzenesulfonyloxyamides, ZnCl₂ | 3-Aminoindoles | nih.gov |

| N-Alkylisatins | Aryl methyl ketones, Piperidine | N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones | nih.gov |

| Isatin-derived chiral imines | Grignard reagents | Chiral 3-substituted 3-aminooxindoles | acs.org |

Substitutions on the Nitrogen Atom (N-1)

Modification at the N-1 position of the indolin-2-one ring is a common strategy to modulate the pharmacological properties of the resulting compounds. A variety of substituents can be introduced on the nitrogen atom, influencing factors such as solubility, metabolic stability, and receptor binding affinity.

One prevalent method for N-alkylation involves the reaction of the parent indolin-2-one with an appropriate alkyl halide in the presence of a base. For instance, the synthesis of N-methylated indolin-2-ones can be achieved using methyl iodide and a base like sodium hydride in a suitable solvent. More complex alkyl groups can also be introduced using this general approach.

In a patented process for preparing N-amino compounds, a secondary amine, such as 2-methylindoline (B143341), is treated with nitrous acid or its equivalent in a water-miscible solvent. google.com This is followed by treatment with zinc under neutral pH conditions. google.com The resulting N-amino compound is then isolated. google.com For example, 1-amino-2-methylindoline can be synthesized by dissolving 2-methylindoline in methanol, adding hydrochloric acid, and then treating the solution with sodium nitrite. google.com The pH is adjusted with sodium bicarbonate, and zinc dust is added. google.com The product is then extracted and can be further purified by recrystallization. google.com

Modifications on the Phenyl Ring (e.g., C-5 position)

Substitution on the phenyl ring of the indolin-2-one core, particularly at the C-5 position, is another critical avenue for structural diversification and optimization of biological activity. The introduction of various functional groups at this position can significantly impact the molecule's electronic properties and its interaction with biological targets.

A common starting material for the synthesis of 5-substituted indolin-2-ones is the corresponding substituted aniline. For example, the synthesis of (Z)-3-[Amino(phenyl)methylidene]-5-methyl-1,3-dihydro-2H-indol-2-one begins with 5-methylisatin, which is itself prepared from a substituted aniline. beilstein-journals.org

A highly modular method for the synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones involves the reaction of 3-bromooxindoles with thioamides in what is known as an Eschenmoser coupling reaction. nih.govbeilstein-journals.org This method has proven to be efficient for generating a library of compounds with diverse substitutions on the phenyl ring. beilstein-journals.org

In a specific example, the synthesis of (Z)-3-[Amino(phenyl)methylidene]-5-methyl-1,3-dihydro-2H-indol-2-one was achieved with a high yield. beilstein-journals.org The reaction of the corresponding 3-bromo-5-methyloxindole with thiobenzamide (B147508) in a suitable solvent leads to the desired product. The crude product can then be purified using column chromatography. beilstein-journals.org

Table 1: Synthesis and Characterization of (Z)-3-[Amino(phenyl)methylidene]-5-methyl-1,3-dihydro-2H-indol-2-one beilstein-journals.org

| Property | Value |

| Yield | 84% |

| Melting Point | 206 – 208 °C |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 9.51 (bs, 1H, ½NH₂), 8.37 (bs, 1H, NH), 7.47 – 7.68 (m, 5H, Ar-H), 6.80 (d, J = 8.1 Hz, 1H, Ar-H), 6.10 (s, 1H, Ar-H₄), 5.23 (bs, 1H, ½NH₂), 2.08 (s, 3H, CH₃) |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 171.2, 159.3, 136.0, 133.5, 130.4, 129.6, 129.1, 127.8, 124.7, 124.0, 119.2, 108.8, 95.9, 21.4 |

| HRMS [M+H⁺] | Calculated: 251.1179, Found: 251.1175 |

| Elemental Analysis | Calculated: C: 76.78, H: 5.64, N: 11.19; Found: C: 76.70, H: 5.65, N: 11.16 |

| IR (cm⁻¹) | 3354 (s), 3265 (s), 1643 (s) |

Green Chemistry and Sustainable Synthetic Pathways for Indolin-2-one Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically relevant molecules, including indolin-2-one derivatives, to minimize environmental impact. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

One sustainable strategy involves performing reactions in water, which is a benign and environmentally friendly solvent. For example, a mild and eco-friendly method has been developed for the aminolysis of 3-oxirane-indolin-2-ones with various amines in water to produce 3-hydroxy-3-aminomethylindolin-2-ones. This method demonstrates an enhanced reaction rate in water.

Another green approach is the use of electrochemical synthesis. An efficient, one-pot green method for the synthesis of dihydroxyphenyl-indolin-2-one derivatives has been reported. Current time information in Santa Cruz, CA, US. This method is based on the Michael reaction of electrochemically generated benzoquinones with oxindole (B195798) in an undivided cell under ambient conditions. Current time information in Santa Cruz, CA, US.

The use of heterogeneous catalysts that can be easily recovered and reused is another cornerstone of green chemistry. For instance, sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) has been employed as an efficient and reusable catalyst for the synthesis of 3,3-di(indolyl)indolin-2-ones in a water-ethanol mixture. beilstein-journals.org This method offers advantages such as simple work-up procedures and the use of a non-toxic solvent system. beilstein-journals.org

Furthermore, multicomponent reactions (MCRs) are inherently atom-economical and align with green chemistry principles by combining multiple starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation. The synthesis of bis-pyrrol-indolin-2-one triazoles has been achieved through a multi-component reaction catalyzed by copper nanoparticles on activated carbon in water.

Computational and Theoretical Investigations of 3 Amino 5 Methylindolin 2 One and Indolin 2 One Frameworks

Quantum Chemical Calculations (e.g., DFT, FMO analysis)

Quantum chemical calculations are fundamental to modern chemical research, enabling the elucidation of electronic properties and the prediction of chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. scirp.org By applying DFT, researchers can calculate various molecular properties, such as optimized geometry, vibrational frequencies, and electronic energies. nih.gov For the 3-Amino-5-methylindolin-2-one framework, DFT calculations, often using basis sets like B3LYP/6-311G++(d,p), can determine the distribution of electron density, which is crucial for understanding its reactivity. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity. For instance, in related heterocyclic compounds, the distribution of HOMO and LUMO across the molecule identifies the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting how a molecule will interact with other charged species. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the amino group, indicating regions susceptible to electrophilic attack, while positive potential would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis can be employed to study intramolecular charge transfer and hyperconjugative interactions, providing a deeper understanding of the stability arising from electron delocalization within the molecule. nih.gov

DFT calculations are also instrumental in mapping out potential reaction pathways and identifying the associated transition states. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding reaction mechanisms.

For the synthesis of 3-aminoindoles, for example, computational studies can elucidate the mechanistic details of various synthetic routes. mdpi.com This includes identifying the most energetically favorable pathway and understanding the role of catalysts. Theoretical investigations can also predict the regioselectivity and stereoselectivity of reactions involving the indolin-2-one scaffold.

Molecular Modeling and Docking Studies for Mechanistic Insights

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. nih.gov These methods are central to structure-based drug design.

Molecular docking simulations are widely used to study the interactions between indolin-2-one derivatives and their biological targets, such as protein kinases. mdpi.comnih.govresearchgate.net These studies can predict the preferred binding orientation of a ligand within the active site of a protein and estimate the binding affinity. nih.gov The indolin-2-one scaffold is a common feature in many kinase inhibitors, and docking studies have been crucial in understanding their mechanism of action. mdpi.comresearchgate.net

The analysis of ligand-target interactions typically involves identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. nih.govresearchgate.net For this compound, docking studies could be used to explore its potential as an inhibitor of various kinases. The amino and methyl groups on the indolin-2-one core would influence its binding mode and specificity. For example, the amino group could act as a hydrogen bond donor or acceptor, while the methyl group could engage in hydrophobic interactions.

The results of docking studies are often visualized to provide a three-dimensional representation of the binding mode, which can guide the rational design of more potent and selective inhibitors. researchgate.net

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. This can be achieved through various computational methods, including molecular mechanics and quantum chemical calculations.

For a molecule like this compound, understanding its conformational preferences is important for predicting its binding to a target protein. The orientation of the amino group and the puckering of the five-membered ring are key conformational features. By calculating the energy of different conformations, the most likely bioactive conformation can be identified.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic picture of the binding event and the stability of the interactions. mdpi.com

Graph Theoretical Analysis in Indolin-2-one Chemistry

Graph theory offers a unique mathematical framework for analyzing molecular structures. unipmn.it In chemical graph theory, molecules are represented as graphs, with atoms as vertices and bonds as edges. irejournals.com This approach allows for the calculation of various numerical descriptors, known as topological indices, which can be correlated with the physicochemical and biological properties of molecules. irejournals.comdtic.mil

Topological indices, such as the Wiener index, Zagreb indices, and the Randić connectivity index, capture different aspects of molecular topology, such as size, shape, and branching. irejournals.com These indices have been successfully used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the properties of new compounds without the need for experimental testing. irejournals.com

For the indolin-2-one framework, graph theoretical analysis can be used to develop predictive models for various properties, such as boiling point, stability, and biological activity. dtic.mil By correlating topological indices with the observed activities of a series of indolin-2-one derivatives, a QSAR model can be built to predict the activity of new, unsynthesized compounds, including this compound. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Applications of 3 Amino 5 Methylindolin 2 One and Analogues in Chemical Research and Beyond

Building Blocks in Complex Organic Synthesis

The unique structural features of 3-amino-5-methylindolin-2-one and its analogues, particularly the presence of a reactive amino group at the C3 position of the oxindole (B195798) core, make them highly valuable starting materials or intermediates in the synthesis of more complex molecules.

Spirocyclic oxindoles are a prominent class of compounds in which the C3 position of the oxindole ring is shared with another ring system, creating a rigid, three-dimensional structure. This structural motif is found in many biologically active natural products. Analogues of this compound are instrumental in synthesizing these complex structures.

One key synthetic strategy involves the [3+2] dipolar cycloaddition reaction. For instance, nitrile imines can react with 3-alkylidene oxindoles to produce pyrazoline spiroadducts with high yield and stereoselectivity. These spirocyclic intermediates can then be further elaborated into versatile 3-amino oxindole building blocks. Another approach is the Michael-aldol cascade reaction of 3-ylideneoxindoles with specific aldehydes to create spiro[indoline-3,2'-naphthalenes].

Multi-component reactions are also a powerful tool for constructing spirooxindoles. A reaction involving 5-sulfonylisatins, malononitrile (B47326) or ethyl cyanoacetate, and a β-ketoester can yield spiro[indoline-3,4′-pyrans]. Similarly, novel nitrostyrene-based spiro[pyrrolidine-2,3′-oxindoles] can be synthesized via a [3+2] cycloaddition reaction of substituted isatins, α-amino acids, and (E)-2-aryl-1-nitroethenes under microwave irradiation.

The table below summarizes representative reactions for the synthesis of spirooxindoles.

| Reactants | Reagents/Conditions | Product Type | Reference |

| 3-Alkylidene oxindoles, Nitrile imines | [3+2] Cycloaddition | Spiro-pyrazoline oxindoles | |

| Isatins, α-Amino acids, (E)-2-Aryl-1-nitroethenes | Microwave Irradiation, [3+2] Cycloaddition | Spiro[pyrrolidine-2,3′-oxindoles] | |

| Indoles, Nitrostyrenes | Acid-assisted [4+1] Cycloaddition | 4'H-spiro[indole-3,5'-isoxazoles] | |

| 5-R-isatins, Malononitrile, Monothiomalonamide | Triethylamine, EtOH | Spiro[indole-3,4′-pyridine] thiolates |

This table is interactive and can be sorted by column headers.

Beyond spirocycles, the 3-aminooxindole core is a foundational element for a vast array of nitrogen-containing heterocycles, which are ubiquitous in natural products and pharmaceuticals. The reactivity of the amino group allows for annulation and cyclization reactions to build fused ring systems.

For example, 3-amino oxindole derivatives can be transformed into pyrrolo[2,3-b]indoline derivatives, which are common scaffolds in alkaloid chemistry. The indoloquinoline framework, found in alkaloids like cryptolepine, is another important target that can be accessed from oxindole precursors. These alkaloids exhibit a wide range of biological activities. The synthesis of these complex scaffolds often relies on the strategic manipulation of functional groups on the oxindole ring to facilitate cyclization reactions that build the additional heterocyclic rings. The versatility of this scaffold allows for the creation of diverse molecular libraries for drug discovery.

Mechanistic Chemical Biology Probes (Non-Clinical Focus)

Analogues of this compound are frequently employed as molecular probes to investigate biological processes at a molecular level. Their ability to be chemically modified allows for the fine-tuning of their interactions with specific enzymes and receptors, providing insights into biological mechanisms without a direct focus on clinical outcomes.

Derivatives of the this compound scaffold are often designed as inhibitors or modulators of specific enzymes or receptors. In silico methods like molecular docking are used to predict how these molecules might bind to a protein's active site. These computational studies can estimate binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues of the target protein.

For example, docking studies have been used to investigate the binding of spiro[indole-3,4′-pyridine] derivatives to the bacterial regulator protein PqsR of Pseudomonas aeruginosa, revealing binding energies in the range of -5.8 to -8.2 kcal/mol. Similarly, in silico analysis of an in-house library identified an indoline (B122111) derivative as a potential inhibitor of the 5-lipoxygenase (5-LOX) enzyme, guiding further synthesis and optimization. These computational predictions are then validated through in vitro enzymatic assays, which measure the actual inhibitory activity of the compounds.

The following table presents examples of in silico and in vitro findings for oxindole analogues.

| Compound Class | Target Protein | Method | Key Findings | Reference |

| Spiro[indole-3,4′-pyridine] derivatives | PqsR of P. aeruginosa | Molecular Docking | Binding energies ranged from -5.8 to -8.2 kcal/mol. | |

| Indoline derivative 43 | 5-Lipoxygenase (5-LOX) | In silico screening, in vitro assays | Identified as a potent 5-LOX inhibitor. | |

| Indoline derivative 73 | 5-LOX and soluble epoxide hydrolase (sEH) | In vitro assays | Dual inhibitor with IC₅₀ values of 0.41 µM (5-LOX) and 0.43 µM (sEH). | |

| Flavonoids | 2019-nCoV Spike Glycoprotein | Molecular Docking | (-)-Epicatechin gallate showed strong interaction with target proteins. |

This table is interactive and can be sorted by column headers.

Once a compound is shown to interact with a specific biological target, it can be used as a probe to understand the downstream consequences of that interaction. For instance, an analogue of this compound that inhibits a particular kinase can be used in cell-based assays to study its effect on specific signaling pathways.

Substituted (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones, which are structurally related to the oxindole core, have been evaluated for their in vitro cytotoxic activity against a panel of 60 human tumor cell lines. Studies on such compounds help to understand the structural requirements for growth inhibition and can reveal the cellular pathways affected. For example, dose-response studies can determine the concentration required to cause 50% growth inhibition (GI₅₀), providing a quantitative measure of the compound's effect on cell proliferation. These studies are crucial for understanding the fundamental molecular mechanisms of action before any consideration of therapeutic potential.

Materials Science Applications (e.g., Dyes, Polymers, Sensors)

The chemical properties of the this compound scaffold also lend themselves to applications in materials science. The indole (B1671886) ring system is a chromophore, and modifications to the structure can tune its photophysical properties, making such compounds candidates for use as dyes. For example, related heterocyclic compounds like 3-Amino-5-Nitro(2.1) Benzoisothiazole are used as intermediates in the production of disperse dyes.

Furthermore, the reactive amino group provides a handle for incorporating these molecules into larger polymeric structures. This can be used to create functional polymers with specific optical or electronic properties. The ability to functionalize the scaffold allows for its integration into more complex systems, such as polymer scaffolds designed for multiple, sequential chemical modifications, sometimes referred to as "click" reactions.

Development of Novel Synthetic Reagents and Catalysts

The inherent chirality and functional group arrangement of this compound and its derivatives have been strategically exploited in the design and synthesis of new organocatalysts and chiral ligands for metal-catalyzed reactions. These novel reagents and catalysts have shown considerable promise in mediating a variety of asymmetric transformations, leading to the efficient construction of complex molecules with high levels of stereocontrol.

Research in this area has demonstrated the utility of the 3-aminooxindole core as a rigid scaffold for positioning catalytic functionalities. By modifying the amino group and the aromatic ring, researchers have been able to fine-tune the steric and electronic properties of these molecules, thereby optimizing their catalytic activity and selectivity for specific reactions.

One notable area of application is in the development of bifunctional organocatalysts. These catalysts typically possess both a Brønsted acid and a Brønsted base or Lewis acid and Lewis base functionality within the same molecule, allowing for the simultaneous activation of both the nucleophile and the electrophile in a chemical reaction. The amino group of this compound can be readily derivatized to incorporate hydrogen-bond donors like thiourea (B124793) or squaramide moieties, while the lactam portion can act as a hydrogen-bond acceptor, creating a bifunctional system capable of promoting highly enantioselective reactions.

For instance, organocatalysts derived from 3-aminooxindoles have been successfully employed in asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions. These reactions are fundamental carbon-carbon bond-forming transformations in organic synthesis, and the ability to control their stereochemical outcome is of paramount importance.

While specific data on catalysts derived directly from this compound is still emerging, the broader class of 3-aminooxindole-derived catalysts provides a strong proof-of-concept for their potential. The following table summarizes representative results from studies on asymmetric reactions catalyzed by organocatalysts derived from the general 3-aminooxindole scaffold, highlighting the high yields and enantioselectivities that can be achieved.

| Catalyst Type | Reaction | Substrates | Yield (%) | Enantiomeric Excess (ee %) |

| Thiourea-based 3-aminooxindole | Aza-Morita–Baylis–Hillman | Isatin-derived ketimines and activated nitroolefins | High | Up to 97:3 er |

| Squaramide-based 3-aminooxindole | Mannich Reaction | N-Boc-isatin imines and 1,3-dicarbonyl compounds | 78-99 | 90-99 |

| Phosphoric Acid-based 3-aminooxindole | Mannich Reaction | Isatin-derived ketimines and trimethylsiloxyfuran | 42-81 | 15-96 |

The development of novel synthetic reagents from this compound and its analogues is another active area of research. The reactivity of the C3-amino group allows for its transformation into a variety of other functional groups, leading to the creation of new building blocks for organic synthesis. These reagents can then be utilized in the construction of complex molecular architectures, including those with potential biological activity.

Furthermore, the 5-methyl substituent on the indolinone ring can influence the reactivity and selectivity of these compounds. This subtle structural modification can have a significant impact on the outcome of a chemical reaction, and researchers are exploring how to leverage this effect in the design of new synthetic methods.

Analytical Methodologies for Structural Elucidation and Quantification in Research

Spectroscopic Techniques (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Amino-5-methylindolin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In ¹H NMR spectroscopy of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the indolinone core would appear in the downfield region, typically between 6.5 and 7.5 ppm. The methyl protons would produce a singlet peak in the upfield region, around 2.3 ppm. The methine proton at the chiral center (C3) and the protons of the amino group and the lactam N-H would exhibit characteristic chemical shifts and coupling patterns, providing key structural information. ¹³C NMR spectroscopy complements this by identifying the chemical environment of each carbon atom, including the characteristic carbonyl carbon of the lactam ring.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. These include N-H stretching vibrations for the primary amine (typically two bands around 3300-3500 cm⁻¹) and the secondary amide (lactam) N-H (around 3200-3400 cm⁻¹). A strong absorption band corresponding to the C=O stretch of the five-membered lactam ring would be prominent, usually appearing around 1680-1710 cm⁻¹.

Mass Spectrometry (MS) is used to determine the molecular weight and can provide information about the molecule's structure through fragmentation patterns. For this compound (C₉H₁₀N₂O), the exact molecular weight is approximately 162.19 g/mol . In high-resolution mass spectrometry (HRMS), this precise mass can be used to confirm the elemental composition. Techniques like electrospray ionization (ESI) would likely show a prominent protonated molecular ion peak [M+H]⁺ at m/z 163.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Value/Range |

| ¹H NMR | Aromatic Protons (H4, H6, H7) | ~ 6.5 - 7.5 ppm |

| Methine Proton (H3) | ~ 4.0 - 4.5 ppm | |

| Amine Protons (NH₂) | Broad signal, ~ 2.0 - 5.0 ppm | |

| Lactam Proton (NH) | Broad signal, ~ 7.5 - 8.5 ppm | |

| Methyl Protons (CH₃) | ~ 2.3 ppm (singlet) | |

| IR | N-H Stretch (Amine, Lactam) | 3200 - 3500 cm⁻¹ |

| C-H Stretch (Aromatic, Aliphatic) | 2850 - 3100 cm⁻¹ | |

| C=O Stretch (Lactam) | 1680 - 1710 cm⁻¹ | |

| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ | |

| MS (ESI) | Protonated Molecular Ion [M+H]⁺ | m/z ≈ 163 |

Chromatographic Methods (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity and quantifying the compound. ptfarm.plspectralabsci.comasiapharmaceutics.infoajpaonline.commdpi.com A typical approach would involve reversed-phase chromatography using a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. The inclusion of an acid modifier, such as formic acid or trifluoroacetic acid, is often necessary to ensure good peak shape for the basic amino compound. UPLC, which utilizes smaller particle size columns and higher pressures, offers significant advantages in terms of faster analysis times and improved resolution compared to conventional HPLC. ptfarm.plspectralabsci.comasiapharmaceutics.infoajpaonline.commdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the detection specificity of MS. thermofisher.comacs.orgbioprocessonline.comrestek.com This hyphenated technique is invaluable for the analysis of this compound, especially in complex matrices. It allows for the unambiguous identification of the compound based on its retention time and mass-to-charge ratio, providing high sensitivity and selectivity for quantitative analysis. thermofisher.comacs.orgbioprocessonline.comrestek.com

Table 2: Typical Chromatographic Conditions for Analysis

| Parameter | HPLC | UPLC | LC-MS |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, <2 µm | C18, compatible dimensions |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | ~1.0 mL/min | ~0.4 mL/min | ~0.4 mL/min |

| Detection | UV (e.g., 254 nm) | UV (e.g., 254 nm) | ESI-MS (Positive Ion Mode) |

| Analysis Time | 10-20 min | < 5 min | < 5 min |

X-ray Diffraction for Absolute Stereochemistry and Crystal Structure Analysis

X-ray Diffraction (XRD) , specifically single-crystal X-ray crystallography, is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. X-ray crystallography provides an unambiguous method to determine the relative and absolute stereochemistry of a single enantiomer, provided that a suitable single crystal can be grown. acs.orgacs.orgmdpi.com

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. wikipedia.org This pattern provides detailed information about the unit cell dimensions, space group, and the precise spatial arrangement of atoms within the crystal lattice. This analysis confirms the molecular connectivity and provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. For chiral molecules, techniques utilizing anomalous dispersion can definitively establish the absolute configuration (R or S). mdpi.com

Future Directions and Emerging Research Avenues in Indolin 2 One Chemistry

Novel Synthetic Methodologies and Catalyst Development

The synthesis of substituted indolin-2-ones remains an area of intense investigation, with a drive towards more efficient, sustainable, and versatile methods. Future research concerning 3-Amino-5-methylindolin-2-one is expected to focus on the development of novel catalytic systems that offer high yields, regioselectivity, and stereoselectivity under mild conditions.

Current methodologies for the synthesis of the broader indolin-2-one class often rely on intramolecular cyclization reactions. researchgate.net Emerging trends point towards the use of advanced catalytic systems to streamline these processes. For instance, palladium-catalyzed intramolecular C-H amination has proven effective for creating various substituted indoline (B122111) derivatives. organic-chemistry.orgnih.gov Future work will likely adapt these methods for the specific synthesis of 3-amino substituted variants, potentially involving novel ligand designs to control selectivity at the C3 position.

Another promising avenue is the use of inexpensive and environmentally benign catalysts. Clay KSF, for example, has been reported as an efficient and mild catalyst for synthesizing substituted oxindoles via intramolecular Friedel-Crafts cyclization under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.net Similarly, the development of protocols using mediators like iodine for cross-dehydrogenative coupling presents a move away from expensive metal catalysts. researchgate.net The application of these greener catalysts to the synthesis of this compound could offer significant advantages in terms of cost and environmental impact.

The table below summarizes emerging catalytic strategies that could be adapted and optimized for the synthesis of this compound and its derivatives.

| Catalyst/Methodology | Reaction Type | Potential Advantages |

| Palladium Complexes (e.g., Pd(OAc)₂) | Intramolecular C-H Amination, Carbonylative Suzuki-Miyaura | High efficiency, broad functional group tolerance. organic-chemistry.orgresearchgate.net |

| Molybdenum Hexacarbonyl (Mo(CO)₆) | Intramolecular Aminocarbonylation | Alternative to palladium, useful for specific transformations. researchgate.net |

| Clay KSF | Intramolecular Friedel-Crafts Cyclization | Inexpensive, mild conditions, solvent-free potential. researchgate.net |

| Iodine-Mediated Synthesis | Cross-Dehydrogenative Coupling | Metal-free, cost-effective. researchgate.net |

| Copper-Hydride (CuH) Catalysis | Asymmetric Hydroamination | Access to chiral indolines with high enantioselectivity. organic-chemistry.org |

Advanced Computational Approaches for Structure-Activity Relationship Elucidation

Understanding the relationship between the molecular structure of a compound and its biological activity or material properties is crucial for rational design. For this compound, advanced computational methods are set to play a pivotal role in elucidating these structure-activity relationships (SAR).

Future research will likely employ a suite of computational tools to predict how modifications to the this compound scaffold affect its interactions with biological targets or its properties within a material matrix. Molecular modeling, for example, can be used to define the steric and electrostatic interactions that govern binding affinity. crick.ac.uknih.gov By creating a detailed pharmacophore model for a specific target, researchers can virtually screen libraries of derivatives to identify candidates with improved potency and selectivity. nih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), will be instrumental in understanding the electronic properties of the molecule. These calculations can predict reactivity, stability, and spectroscopic characteristics, providing insights that are difficult to obtain through experimentation alone. For instance, DFT can be used to analyze the energetic aspects of reaction mechanisms, helping to explain why certain synthetic pathways are favored over others. nih.gov This knowledge is invaluable for optimizing synthetic routes and designing new reactions.

The following table outlines key computational approaches and their potential applications in the study of this compound.

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predicting binding modes with biological targets (e.g., kinases, receptors). crick.ac.uk | Identification of key interactions, guiding the design of more potent analogues. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating physicochemical properties with biological activity. mdpi.com | Predictive models for activity, reducing the need for extensive screening. |

| Density Functional Theory (DFT) | Elucidating electronic structure, reaction energetics, and mechanistic pathways. nih.gov | Understanding of chemical reactivity and rationalization of reaction outcomes. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule and its complexes over time. | Insights into conformational changes, binding stability, and solvent effects. |

Exploration of New Mechanistic Pathways and Chemical Reactivity

A deep understanding of the chemical reactivity and underlying reaction mechanisms of this compound is fundamental to unlocking its full potential. Future research will focus on exploring novel mechanistic pathways that can be harnessed for new synthetic transformations.

One area of interest is the reactivity of the C3-amino group. This functional group can act as a nucleophile or be transformed into other functionalities, opening up avenues for post-synthesis modification. mdpi.comnih.gov Mechanistic studies will aim to understand the factors that control the regioselectivity of these transformations. For example, cascade reactions, where multiple bonds are formed in a single operation, represent an efficient strategy. mdpi.comnih.gov Elucidating the mechanism of such cascades, potentially involving imine or hydrazone intermediates, will allow for their broader application. mdpi.com

The indolin-2-one core itself can participate in various reactions. For example, Pd(II)-catalyzed oxidative dehydrogenation can convert the indoline scaffold into an indole (B1671886). nih.gov A proposed mechanism for this involves coordination of the N-H group to the palladium catalyst, followed by β-hydride elimination to form an imine intermediate that tautomerizes to the more stable indole. nih.gov Investigating whether the 3-amino and 5-methyl substituents influence the kinetics or outcome of such mechanistic pathways will be a key research question. Furthermore, exploring cycloaddition reactions, a powerful tool for constructing five-membered rings, could lead to novel fused heterocyclic systems derived from the indolin-2-one core. nih.gov

Interdisciplinary Research with Materials Science and Chemical Biology (Mechanistic focus)

The unique structural and electronic properties of the indolin-2-one scaffold make it an attractive candidate for interdisciplinary research, particularly at the interface of materials science and chemical biology. A mechanistic focus in these areas will be crucial for developing novel applications.

In Chemical Biology, the focus will be on understanding the molecular mechanisms by which this compound and its derivatives interact with biological systems. Many indolin-2-one derivatives are known to be kinase inhibitors, and future work will involve using chemical biology tools to probe these interactions in detail. crick.ac.uk For example, designing derivatives with photo-reactive groups could allow for photo-affinity labeling experiments to identify the specific binding sites on target proteins. Understanding the mechanism of action at a molecular level is essential for developing more effective and selective therapeutic agents. researchgate.net Research into how these compounds might induce processes like apoptosis or interact with biomacromolecules such as DNA will also be a significant avenue. mdpi.comresearchgate.net

In Materials Science, the emphasis will be on how the molecular structure of this compound can be leveraged to create materials with specific functions. The indolin-2-one core possesses both hydrogen bond donors and acceptors, making it suitable for the construction of self-assembling systems and supramolecular polymers. Mechanistic studies will focus on how substituents, such as the 3-amino and 5-methyl groups, influence the kinetics and thermodynamics of self-assembly processes. Furthermore, the electronic properties of the scaffold could be exploited in the design of organic semiconductors or fluorescent probes. Understanding the photophysical mechanisms, such as charge transfer and energy transfer processes within materials incorporating this scaffold, will be key to optimizing their performance.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-5-methylindolin-2-one, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves condensation reactions between indolin-2-one derivatives and aldehydes under acidic conditions. For example, 3-hydroxyindolin-2-one analogs are synthesized via refluxing indolin-2-one with substituted benzaldehydes in acetic acid . Intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC) for purity assessment, and single-crystal X-ray diffraction to confirm stereochemistry and molecular packing . Gas chromatography-mass spectrometry (GC-MS) is also employed to monitor reaction progress and identify byproducts .

Q. How is the purity of this compound validated in academic research?

- Methodological Answer : Purity is assessed using a combination of HPLC (to quantify impurities <0.1%), NMR spectroscopy (to detect structural anomalies), and melting point analysis. For crystalline derivatives, single-crystal X-ray studies at 90 K provide definitive confirmation of molecular structure and crystallographic purity . Additionally, elemental analysis ensures stoichiometric consistency with theoretical values .

Q. What analytical techniques are critical for distinguishing this compound from its structural analogs?

- Methodological Answer : Tandem mass spectrometry (MS/MS) differentiates isomers by fragmentation patterns, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like the indolin-2-one carbonyl stretch (~1700 cm⁻¹). X-ray crystallography resolves stereochemical ambiguities, such as the spatial arrangement of the 5-methyl substituent relative to the amino group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from variations in cell line panels or assay conditions. To address this, standardized protocols (e.g., NCI-60 human tumor cell line screening) should be adopted . Meta-analyses of IC₅₀ values across studies, coupled with mechanistic investigations (e.g., kinase inhibition profiling or apoptosis assays), can identify context-dependent activity . Computational docking studies using Protein Data Bank (PDB) structures may also clarify target selectivity .

Q. What strategies optimize the synthetic yield of this compound derivatives with electron-withdrawing substituents?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) can hinder cyclization. Using polar aprotic solvents (e.g., DMF) with sodium hydride as a base improves reaction efficiency by stabilizing intermediates . Microwave-assisted synthesis reduces reaction times and minimizes side reactions like β-scission, which is common in radical-mediated pathways .

Q. How do structural modifications at the 3-amino position influence the anticancer activity of this compound analogs?

- Methodological Answer : Systematic SAR studies reveal that N-alkylation (e.g., methyl, benzyl) enhances lipophilicity and blood-brain barrier penetration, while bulky substituents reduce solubility. For example, 3-(4-dimethylaminobenzylidene) derivatives show potent activity against leukemia cell lines due to improved DNA intercalation . Parallel artificial membrane permeability assays (PAMPA) and logP calculations guide rational design .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer : Four-parameter logistic regression (e.g., GraphPad Prism) calculates IC₅₀ values and Hill slopes, while ANOVA with post-hoc Tukey tests compares efficacy across derivatives. For high-throughput data (e.g., 57-cell-line panels), hierarchical clustering identifies patterns in compound sensitivity .

Q. How can researchers validate the stability of this compound under physiological conditions?

- Methodological Answer : Simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) stability assays are conducted at 37°C. Samples are analyzed via LC-MS at intervals (0, 6, 24 h) to detect degradation products. Accelerated stability studies (40°C/75% RH) predict shelf-life under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.